molecular formula C16H20N4O4 B11147088 (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid CAS No. 958984-73-1

(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid

Cat. No.: B11147088
CAS No.: 958984-73-1
M. Wt: 332.35 g/mol
InChI Key: ITPRYAPDUJTMOI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid is a complex organic compound with a unique structure that includes a benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid typically involves multiple steps. The process begins with the preparation of the benzotriazine ring, followed by the attachment of the butanoylamino group. The final step involves the introduction of the butanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes or receptors, modulating their activity. The butanoylamino group may enhance binding affinity, while the butanoic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for diverse reactivity and applications. The presence of the benzotriazine ring is particularly notable, as it can engage in specific interactions not possible with simpler compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid, considering stereochemical control?

  • Methodological Answer :

  • Step 1 : Start with the chiral (2S)-3-methylbutanoic acid backbone. Use benzotriazinone derivatives (e.g., 4-oxo-1,2,3-benzotriazin-3-yl) as coupling partners.

  • Step 2 : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the benzotriazinone and butanoylamino groups .

  • Step 3 : Protect reactive groups (e.g., carboxylic acid) using tert-butyl esters to avoid side reactions during synthesis .

  • Step 4 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%).

    • Key Data :
StepYield (%)Purity (HPLC)
Amide Coupling65–7590–95
Deprotection85–9098+

Q. How can researchers confirm the stereochemical integrity of the (2S)-configured center during synthesis?

  • Methodological Answer :

  • Circular Dichroism (CD) : Compare optical rotation values with literature data for similar (2S)-configured amino acid derivatives .
  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers .
  • X-ray Crystallography : If single crystals are obtainable, determine absolute configuration via crystallographic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, buffer composition) across labs.

  • Control Experiments : Include positive controls (e.g., known benzotriazinone inhibitors) and validate enzyme activity before each assay.

  • Data Normalization : Express inhibition values as % activity relative to baseline, accounting for batch-to-batch variability in compound purity .

    • Case Study :
  • A 2022 study reported IC₅₀ = 12 µM for kinase X inhibition, while a 2023 study found IC₅₀ = 45 µM. Re-evaluation revealed differences in DMSO solvent concentration (2% vs. 5%), which affected compound solubility .

Q. What advanced techniques are recommended for characterizing the stability of this compound under physiological conditions?

  • Methodological Answer :

  • LC-MS Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products over 24 hours.

  • NMR Spectroscopy : Track proton shifts in D₂O to identify hydrolysis-prone groups (e.g., amide bonds) .

  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) to guide storage conditions .

    • Key Findings :
ConditionHalf-Life (h)Major Degradation Pathway
pH 2.03.2Amide bond hydrolysis
pH 7.448.5Oxidation at benzotriazinone ring

Q. What strategies are effective for analyzing the compound’s interaction with biological targets using computational methods?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses against target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinity (ΔG) and compare with experimental IC₅₀ values .
  • SAR Studies : Modify substituents on the benzotriazinone ring and predict activity changes via QSAR models (e.g., CoMFA) .

Q. Experimental Design Considerations

Q. How should researchers design kinetic studies to evaluate the compound’s mode of enzyme inhibition?

  • Methodological Answer :

  • Initial Rate Measurements : Vary substrate concentration (0.1–10× Km) at fixed inhibitor concentrations.

  • Data Fitting : Use nonlinear regression (GraphPad Prism) to determine inhibition type (competitive, non-competitive) and Ki values.

  • Pre-incubation Time : Include pre-incubation steps (5–30 min) to assess time-dependent inhibition .

    • Example Results :
Inhibitor Conc. (µM)Km (mM)Vmax (µM/min)Inhibition Type
01.245
102.845Competitive

Properties

CAS No.

958984-73-1

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid

InChI

InChI=1S/C16H20N4O4/c1-10(2)14(16(23)24)17-13(21)8-5-9-20-15(22)11-6-3-4-7-12(11)18-19-20/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,17,21)(H,23,24)/t14-/m0/s1

InChI Key

ITPRYAPDUJTMOI-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.